1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one
CAS No.:
Cat. No.: VC18377260
Molecular Formula: C22H23N3O5S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O5S |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | benzyl 4-[4-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H23N3O5S/c26-21-7-4-12-25(21)19-8-10-20(11-9-19)31(28,29)24-15-13-23(14-16-24)22(27)30-17-18-5-2-1-3-6-18/h1-11H,12-17H2 |
| Standard InChI Key | JRYXHVBDVSBARK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4CC=CC4=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one features a benzyloxycarbonyl (Cbz)-protected piperazine core linked via a sulfonyl bridge to a phenyl-pyrrolidone moiety. The IUPAC name, benzyl 4-[4-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfonylpiperazine-1-carboxylate, reflects this arrangement. The sulfonamide group () enhances molecular polarity, while the Cbz group provides steric protection during synthetic intermediates.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | Benzyl 4-[4-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfonylpiperazine-1-carboxylate |
| CAS Number | Not publicly disclosed |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one typically involves multi-step reactions, starting with commercially available piperazine derivatives. A common strategy includes:
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Piperazine Functionalization: Introduction of the Cbz group via carbamate formation using benzyl chloroformate under basic conditions .
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Sulfonylation: Reaction of the Cbz-piperazine with 4-chlorosulfonylphenylpyrrolidone in the presence of a base such as triethylamine to form the sulfonamide bridge.
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Pyrrolidone Ring Formation: Cyclization of a γ-ketoamide precursor using acidic or thermal conditions to yield the 2-pyrrolidone moiety .
Notably, the sulfonylation step often requires optimization of leaving groups and nucleophilicity-enhancing agents. For instance, substituting a sulfoxide leaving group with chloride in analogous syntheses improved yields from 38% to >75% .
Reactivity Profile
The compound’s reactivity is dominated by:
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Sulfonamide Group: Susceptible to nucleophilic attack at the sulfur center, enabling further derivatization.
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Cbz Protection: Cleavable under hydrogenolytic conditions (e.g., ) to expose the primary amine for subsequent coupling .
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Pyrrolidone Ring: Participates in keto-enol tautomerism, influencing hydrogen-bonding interactions in biological systems .
| Compound | Target | IC (nM) | Therapeutic Area |
|---|---|---|---|
| PSB603 | Adenosine A | 12 | Cardiovascular |
| FGFR4 Inhibitor | Fibroblast Growth Factor Receptor 4 | 8.3 | Oncology |
| This Compound | Hypothetical Kinase | Pending | Neurological/Oncology |
Structural Analogs and SAR Insights
Piperazine-Sulfonamide Derivatives
Modifications to the piperazine or sulfonamide groups significantly alter bioactivity:
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Cbz vs. Boc Protection: Cbz offers superior stability in acidic media compared to tert-butoxycarbonyl (Boc), critical for oral bioavailability .
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Sulfonamide Linker: Replacement with carbamate or urea linkers in analogs reduces kinase affinity but enhances CNS penetration .
Pyrrolidone Modifications
The 2-pyrrolidone ring’s planarity and hydrogen-bonding capacity are essential for target engagement. Fluorination at the 5-position (as in FGFR4 inhibitors ) increases metabolic stability but may introduce cytotoxicity.
Future Research Directions
Synthetic Optimization
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Catalytic Methods: Employing palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) could streamline piperazine functionalization .
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Green Chemistry: Exploring aqueous micellar conditions for sulfonylation to reduce organic solvent use.
Biological Screening
Priority areas include:
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Kinase Profiling: Broad-panel screening against >400 kinases to identify primary targets.
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In Vivo Neuroactivity: Assessing pharmacokinetics and blood-brain barrier penetration in rodent models.
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